molecular formula C15H22N4 B2978164 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine CAS No. 2200543-85-5

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine

Cat. No.: B2978164
CAS No.: 2200543-85-5
M. Wt: 258.369
InChI Key: PAEZXTRIXTWRLF-UHFFFAOYSA-N
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Description

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine is a complex organic compound featuring a unique structure that combines a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a dimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the octahydropyrrolo[3,4-c]pyrrole core. One common method involves the thermolysis of N-phthalimidoaziridines, which can be synthesized from 3,5-disubstituted 1,2,4-oxadiazoles . The cyclopropyl group is introduced through a cyclopropanation reaction, and the dimethylpyrimidine moiety is added via a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thermolysis step and the development of efficient catalytic systems for the cyclopropanation and condensation reactions.

Chemical Reactions Analysis

Types of Reactions

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of alkylated pyrimidine derivatives.

Scientific Research Applications

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving pyrimidine derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group and the pyrimidine ring can participate in binding interactions with biological macromolecules, influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine: can be compared with other pyrimidine derivatives and cyclopropyl-containing compounds.

    Octahydropyrrolo[3,4-c]pyrrole derivatives: These compounds share the core structure but may differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclopropyl-containing compounds: These compounds often exhibit unique reactivity due to the strain in the cyclopropyl ring.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyclopropyl group and a pyrimidine ring in a single molecule is relatively rare, making this compound a valuable target for further research and development.

Properties

IUPAC Name

2-cyclopropyl-5-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-10-11(2)16-9-17-15(10)19-7-12-5-18(14-3-4-14)6-13(12)8-19/h9,12-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEZXTRIXTWRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC3CN(CC3C2)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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